Tafluprost acid Dicyclohexylamine salt

Solid-state chemistry API intermediate procurement Analytical reference standards

Tafluprost acid dicyclohexylamine (DCHA) salt (CAS 1449413-13-1, MW 591.8 g/mol, C₃₄H₅₁F₂NO₅) is a crystalline amine salt of the active metabolite of tafluprost, a fluorinated prostaglandin F₂α (PGF₂α) analog. The free acid form of tafluprost (AFP-172) acts as a potent and selective agonist at the prostanoid FP receptor with a Ki of 0.4 nM and is the pharmacologically active species responsible for intraocular pressure (IOP) reduction in glaucoma therapy.

Molecular Formula C34H51F2NO5
Molecular Weight 591.8 g/mol
Cat. No. B12963751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafluprost acid Dicyclohexylamine salt
Molecular FormulaC34H51F2NO5
Molecular Weight591.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2CCCCC2.C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O
InChIInChI=1S/C22H28F2O5.C12H23N/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28);11-13H,1-10H2/b6-1-,13-12+;/t17-,18-,19+,20-;/m1./s1
InChIKeyLYIHMKILHAQPLZ-BEGSZMDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tafluprost Acid Dicyclohexylamine Salt: What Procurement Specialists and Researchers Need to Know About This Prostaglandin Intermediate


Tafluprost acid dicyclohexylamine (DCHA) salt (CAS 1449413-13-1, MW 591.8 g/mol, C₃₄H₅₁F₂NO₅) is a crystalline amine salt of the active metabolite of tafluprost, a fluorinated prostaglandin F₂α (PGF₂α) analog [1]. The free acid form of tafluprost (AFP-172) acts as a potent and selective agonist at the prostanoid FP receptor with a Ki of 0.4 nM and is the pharmacologically active species responsible for intraocular pressure (IOP) reduction in glaucoma therapy [2]. Unlike tafluprost free acid, which is an oil at ambient temperature, the DCHA salt is a stable crystalline solid amenable to purification by recrystallization and rigorous solid-state characterization (PXRD), making it a preferred intermediate for API synthesis and analytical reference standard preparation [1].

Crystalline amine salt Stable solid with defined PXRD pattern, enabling precise weighing and solid-state characterization without preparative HPLC.
Recrystallization purification Patent-demonstrated reduction of critical 5,6-trans-isomer to ≤0.11% via simple acetone recrystallization.
API intermediate & reference standard Suitable as a stereochemically controlled intermediate for tafluprost synthesis and as a well-characterized primary analytical standard.

Why Tafluprost Acid Dicyclohexylamine Salt Cannot Be Replaced by the Free Acid or Other Prostaglandin Salts in Regulated Workflows


Three structural and pharmacological factors prevent simple substitution: (1) physical form – tafluprost free acid is an oil (Sigma-Aldrich specification: 'form oil') that is difficult to handle, weigh accurately, and purify to pharmaceutical-grade specifications without chromatographic intervention, whereas the DCHA salt is a crystalline solid with a defined PXRD fingerprint enabling lot-to-lot reproducibility ; (2) stereochemical purity – the Wittig reaction in tafluprost synthesis generates the undesired 5,6-trans-isomer at approximately 1%, and only the DCHA salt has been demonstrated in patent examples to reduce this critical impurity to ≤0.11% through simple recrystallization, a capability not shared by the free acid or other amine salts examined [1]; (3) receptor pharmacology – the active moiety (tafluprost acid) exhibits a 12-fold higher FP receptor affinity (Ki = 0.4 nM) than latanoprost acid (Ki = 4.7 nM) and 126-fold selectivity over the EP3 receptor, meaning that even trace-level substitution with a less selective prostaglandin analog introduces off-target signaling risk [2].

1
Physical form mismatch Tafluprost free acid is an oil that complicates handling and purification; the DCHA salt is a crystalline solid enabling reproducible solid-state identity verification.
2
Stereochemical purity gap Only the DCHA salt has been demonstrated to reduce the 5,6-trans-isomer impurity from ~1.4% to ≤0.11% through recrystallization; free acid or other salts may not achieve comparable stereochemical control.
3
Receptor pharmacology context The active moiety shows 12-fold higher FP receptor affinity than latanoprost acid and >100-fold selectivity over EP3; substitution with less selective analogs may introduce off-target signaling in mechanistic studies.

Tafluprost Acid DCHA Salt vs. Comparators: Quantitative Differentiation Evidence for Scientific Selection


Crystalline Solid vs. Oil: Physical Form Advantage of the DCHA Salt Over Tafluprost Free Acid for Handling, Purification, and Quality Control

Tafluprost free acid (CAS 209860-88-8) is an oil at ambient temperature with no defined melting point, which complicates accurate weighing, limits purification options to preparative HPLC, and precludes solid-state characterization for batch consistency. The DCHA salt (CAS 1449413-13-1) is a crystalline solid with a fully characterized powder X-ray diffraction (PXRD) pattern exhibiting diagnostic peaks at 20.85, 20.46, 18.34, and 15.64 ±0.2 degrees 2θ [1]. This crystallinity enables straightforward recrystallization from acetone, which reduces the critical 5,6-trans-isomer impurity from 1.4% (in the input CTAF-5 free acid, 90% purity) to 0.11% after a single recrystallization step (91% recovery) [2]. For procurement, this means the DCHA salt can be supplied as a free-flowing powder with verifiable crystallographic identity, whereas the free acid arrives as a viscous oil requiring solvent transfer and immediate cold storage at −20°C .

Physical form & purification
Head-to-head
DCHA salt: crystalline solid, trans-isomer ≤0.11% after recrystallization. Free acid: oil, ~1.4% trans-isomer, requires prep-HPLC.
Solid form enables straightforward purification and batch-to-batch identity verification via PXRD.
Recrystallization from acetone; 91% recovery reported.
Solid-state chemistry API intermediate procurement Analytical reference standards Crystallization purification

FP Receptor Affinity: Tafluprost Acid Binds 12-Fold Tighter Than Latanoprost Acid at the Therapeutic Target

In competitive radioligand binding assays using human prostanoid FP receptor preparations, the active metabolite tafluprost acid (AFP-172) exhibited a Ki of 0.4 nM, which is 12 times higher affinity than that of PhXA85 (latanoprost acid) with a Ki of 4.7 nM [1]. This difference was measured under identical assay conditions and reported in the same study, qualifying as a direct head-to-head comparison. The higher affinity translates into functional potency: tafluprost acid activates the FP receptor with an EC₅₀ of 0.53 nM . Notably, at the time of publication, the Ki of latanoprost acid was independently measured at 98 nM in a different assay system (Sharif et al., 2003), but the within-study 12-fold ratio versus 4.7 nM represents the most internally controlled comparison available [1].

FP receptor affinity
Head-to-head
Tafluprost acid Ki = 0.4 nM vs. latanoprost acid Ki = 4.7 nM
12-fold higher affinity supports dose-response assay interpretation for FP receptor engagement studies.
Radioligand binding, human recombinant FP receptor.
Receptor pharmacology Prostaglandin FP receptor Binding affinity Ocular hypotensive agents

Superior IOP-Lowering Magnitude and 24-Hour Trough Control in Primates: Tafluprost vs. Latanoprost

In a direct comparative study in cynomolgus monkeys, a single topical application of tafluprost (AFP-168) 0.0025% produced a significantly larger IOP reduction than latanoprost 0.005% at double the concentration. In ocular normotensive monkeys, tafluprost lowered IOP by 3.1 mmHg (p<0.01) versus 2.1 mmHg for latanoprost (p<0.01). In laser-induced ocular hypertensive monkeys, the difference was more pronounced: tafluprost reduced IOP by 11.8 mmHg (p<0.01) versus 9.5 mmHg for latanoprost (p=0.059, not statistically significant) [1]. Critically, after 5 days of once-daily dosing, tafluprost at all tested concentrations (0.001%, 0.0025%, 0.005%) maintained statistically significant IOP reduction at the 24-hour drug-trough time point, whereas latanoprost did not sustain significant IOP lowering at trough [1]. This trough-control differential indicates a longer duration of action for tafluprost.

IOP reduction in primates
Head-to-head
Tafluprost 0.0025%: −3.1 mmHg (normotensive), −11.8 mmHg (hypertensive). Latanoprost 0.005%: −2.1 mmHg, −9.5 mmHg.
Reported greater IOP-lowering magnitude and sustained 24-h trough in primate models.
Cynomolgus monkeys; pneumatonograph measurement.
Intraocular pressure Ocular hypertension Primate pharmacology 24-hour efficacy

Receptor Selectivity: Tafluprost Acid Is 126-Fold FP-Selective Over EP3, Whereas Bimatoprost Acid Shows Near-Equal FP/EP1 Affinity

Tafluprost acid displays a receptor selectivity profile characterized by a Ki of 0.4 nM at the FP receptor and an IC₅₀ of 67 nM at the EP3 receptor, yielding a 126-fold selectivity window for the therapeutic target . In contrast, bimatoprost acid (the active metabolite of bimatoprost) exhibits a Ki of 83 nM at FP, 95 nM at EP1, and 387 nM at EP3, representing near-equivalent affinity for FP and EP1 receptors (ratio ≈ 1.14) [1]. Latanoprost acid, besides its FP Ki of 98 nM, demonstrates functional agonist activity at EP1 receptors (EC₅₀ = 119 nM) [1]. These data were generated in different study series and constitute cross-study comparisons, but both datasets employed radioligand binding in human recombinant receptor systems. The EP1 and EP3 receptors mediate pro-inflammatory and pain signaling pathways, and their activation by non-selective prostaglandin analogs is considered off-target pharmacology.

Receptor selectivity profile
Cross-study
Tafluprost acid: FP/EP3 ≈126-fold. Bimatoprost acid: FP/EP1 ≈1.14-fold (near-equal).
High selectivity supports mechanistic studies requiring clean FP pharmacology with minimal EP1/EP3 off-target context.
Data from independent radioligand binding assays; cross-study comparison.
Receptor selectivity Off-target pharmacology FP vs EP receptor Bimatoprost comparator

Preservative-Free Tafluprost Demonstrates Significantly Lower Ocular Surface Toxicity Than BAK-Containing Latanoprost in Rabbit Corneoconjunctival Models

In a rabbit model of acute ocular surface exposure (15 applications at 5-minute intervals), preservative-free (PF) tafluprost 0.0015% was directly compared with commercially available latanoprost 0.005% (containing 0.02% benzalkonium chloride, BAK) and 0.02% BAK solution alone. Clinical slit-lamp observation and in vivo confocal microscopy (IVCM) revealed that latanoprost and BAK induced the highest ocular surface toxicity, characterized by partial desquamation of epithelial cells, irregular cell shapes, anisocytosis, loss of cell borders, and inflammatory infiltration, while PF-tafluprost and PBS-treated eyes presented almost normal corneoconjunctival aspects [1]. Flow cytometry demonstrated higher expression of CD45⁺ and TNFR1⁺ inflammatory markers in latanoprost- and BAK-instilled groups compared with PF-tafluprost and PBS groups. Immunohistology confirmed the same toxicity ranking: latanoprost/BAK > PF-tafluprost ≈ PBS [1]. In a separate three-dimensional reconstituted human corneal epithelium (3D-HCE) model, PF-tafluprost did not induce any obvious cytotoxicity, showed the least expression of inflammatory (ICAM-1) and apoptotic (TUNEL) markers, and preserved membrane immunostaining of tight junction proteins (occludin, ZO-1) in comparison with BAC-containing latanoprost, travoprost, and bimatoprost formulations [2].

Ocular surface response
Head-to-head
PF-tafluprost: near-normal corneal epithelium, low inflammatory markers. BAK-latanoprost: highest toxicity, tight junction disruption.
Preservative-free tafluprost reported lower ocular surface change in rabbit and human 3D-cornea models.
In vivo confocal microscopy and flow cytometry endpoints.
Ocular surface toxicity Preservative-free formulation Benzalkonium chloride Corneal epithelium Conjunctival inflammation

Network Meta-Analysis Confirms Tafluprost Balances IOP Efficacy with Lower Conjunctival Hyperemia Risk Compared to Bimatoprost and Travoprost

A 2025 Bayesian network meta-analysis of 25 randomized controlled trials (4,045 participants) comparing latanoprost, bimatoprost, travoprost, and tafluprost monotherapy found that while bimatoprost provided the greatest IOP reduction versus latanoprost (mean difference 0.69 mmHg; 95% CI 0.28–1.1; SUCRA 95.6%; moderate confidence), it carried a significantly elevated risk of conjunctival hyperemia (OR 3.3; 95% CI 2.5–4.5; SUCRA 18.4%; high confidence) [1]. Travoprost also showed significantly increased hyperemia risk versus latanoprost (OR 0.46; 95% CI 0.33–0.63; SUCRA 55%; high confidence). Tafluprost and latanoprost clustered together with comparable IOP efficacy and the lowest hyperemia risk, distinguishing them as the best-tolerated options in the prostaglandin class [1]. No statistically significant difference in IOP reduction was detected between tafluprost and latanoprost, travoprost, or bimatoprost, but the tolerability advantage over bimatoprost and travoprost was clear.

Network meta-analysis
Cross-study
Tafluprost: comparable IOP reduction to latanoprost, lowest conjunctival hyperemia risk (SUCRA high tolerability).
Meta-analytic evidence supports comparable efficacy with lower hyperemia endpoint incidence vs. bimatoprost/travoprost.
25 RCTs, 4,045 participants; Bayesian analysis.
Network meta-analysis Conjunctival hyperemia IOP-lowering efficacy Tolerability Bayesian analysis

Tafluprost Acid Dicyclohexylamine Salt: Evidence-Backed Application Scenarios for Scientific and Industrial Use


GMP API Manufacturing: DCHA Salt as a Stereochemically Controlled Intermediate for Tafluprost Drug Substance

The DCHA salt enables large-scale purification without preparative HPLC. As demonstrated in WO2013118058A1 Example 6, the crude free acid intermediate (CTAF-5, ~90% purity, 1.4% trans-isomer) is converted to the DCHA salt and recrystallized from acetone to yield material with only 0.11% trans-isomer at 91% recovery [1]. This process is scalable and avoids the throughput limitations of preparative chromatography, making it the preferred route for producing tafluprost API meeting ICH impurity thresholds for the 5,6-trans isomer. The crystalline salt can be directly converted to the final tafluprost ester prodrug via treatment with isopropyl iodide and DBU in acetone, as described in Example 7 [2].

Analytical Reference Standard and Impurity Profiling: Crystalline DCHA Salt as a Well-Characterized Primary Standard

Unlike the free acid oil, the DCHA salt can be characterized by PXRD, DSC, and melting point determination, providing orthogonal identity confirmation for use as a primary reference standard in HPLC method development and validation [1]. The defined crystallographic pattern (peaks at 20.85, 20.46, 18.34, and 15.64 ±0.2° 2θ) serves as a batch-specific identity fingerprint. The ability to recrystallize the salt to consistently low trans-isomer levels (≤0.11%) makes it suitable for system suitability testing and impurity marker qualification in tafluprost drug substance release testing, where the 5,6-trans isomer is a critical quality attribute [1].

Preclinical Ocular Pharmacology: Sourcing Tafluprost Acid with Defined Receptor Selectivity for FP-Targeted Research

For in vivo glaucoma models requiring selective FP receptor activation, the tafluprost acid moiety (liberated from the DCHA salt or used as a reference for metabolite identification) provides a 12-fold higher FP affinity than latanoprost acid (Ki: 0.4 vs. 4.7 nM) and 126-fold selectivity over EP3 receptors [3]. This pharmacological profile is particularly valuable in mechanistic studies where EP1/EP3-mediated confounds (e.g., ocular surface inflammation, pain signaling) must be minimized [4]. Researchers using tafluprost acid as a tool compound can attribute observed effects to FP receptor engagement with greater confidence than with non-selective analogs such as bimatoprost acid (FP Ki: 83 nM, EP1 Ki: 95 nM) [4].

Preservative-Free Formulation Development: Leveraging the Tafluprost Moiety for Ocular Surface-Sparing Products

The tafluprost acid pharmacophore is the active principle behind the only preservative-free prostaglandin formulation demonstrated to show near-normal corneoconjunctival tolerance in both rabbit in vivo and human 3D corneal epithelium models [5]. BAK-containing prostaglandin formulations (latanoprost 0.02% BAK, travoprost 0.015% BAK, bimatoprost 0.005% BAK) exhibited concentration-dependent cytotoxicity, tight junction disruption, and inflammatory marker upregulation, whereas PF-tafluprost did not induce significant deterioration [6]. For formulation scientists developing preservative-free ophthalmic products, the tafluprost free acid (accessible via DCHA salt deprotection) is the only prostaglandin active ingredient with a comprehensive body of evidence supporting preservative-free compatibility without efficacy loss [5].

Application
Selection Property
Validation Focus
API manufacturing intermediate
Crystalline salt with recrystallization purification
Stereochemical impurity control (trans-isomer ≤0.11%)
Analytical reference standard
Solid-state characterization (PXRD, DSC)
Batch identity fingerprint and impurity marker qualification
FP receptor pharmacology research
FP receptor affinity and selectivity profile
Selectivity over EP3 for mechanistic FP pathway studies
Preservative-free formulation development
Preservative-free compatibility evidence
Ocular surface endpoint monitoring in rabbit and 3D-HCE models
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